molecular formula C21H24N2O3 B158274 methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate CAS No. 135884-98-9

methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate

Cat. No. B158274
M. Wt: 352.4 g/mol
InChI Key: ASHDRQJEJVMZJK-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism Of Action

The mechanism of action of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways that are involved in neuronal survival.

Biochemical And Physiological Effects

Methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as matrix metalloproteinases and urokinase-type plasminogen activator. It has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to protect neurons from damage by reducing oxidative stress and modulating certain signaling pathways.

Advantages And Limitations For Lab Experiments

One of the advantages of using methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate in lab experiments is its potential as a novel therapeutic agent. It has shown promising results in various studies, and further research may lead to the development of new treatments for cancer, inflammation, and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low yield of synthesis, which may make it difficult to obtain large quantities for further studies.

Future Directions

There are several future directions that could be explored in the study of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, in order to better understand how it works and how it could be optimized for therapeutic use. Additionally, further studies could be conducted to improve the synthesis method and increase the yield of the compound, in order to make it more readily available for further research.

Synthesis Methods

The synthesis of methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate involves a multi-step process that includes the reaction of 3-benzyl-2-oxopiperazine with L-alanine methyl ester hydrochloride in the presence of a base, followed by the reaction with phenylacetic acid and a coupling agent. The final product is obtained by purification through column chromatography. The overall yield of the synthesis is approximately 25%.

Scientific Research Applications

Methyl (methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in vitro.

properties

CAS RN

135884-98-9

Product Name

methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate

InChI

InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1

InChI Key

ASHDRQJEJVMZJK-OALUTQOASA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)N2CCN[C@H](C2=O)CC3=CC=CC=C3

SMILES

COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3

synonyms

EFF-OCH3
methyl 3-phenyl-3-(2'-oxo-3'-benzyl-1'-piperazinyl)propionate

Origin of Product

United States

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